molecular formula C21H16N6S2 B293118 5-(5-amino-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(5-amino-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B293118
M. Wt: 416.5 g/mol
InChI Key: XOLJWYGJTOOASF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-amino-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The mechanism of action of 5-(5-amino-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, studies have suggested that the compound may exert its cytotoxic activity by inducing apoptosis in cancer cells. It has also been proposed that the compound may inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and catalysis.
Biochemical and Physiological Effects:
Studies have shown that the compound has a range of biochemical and physiological effects. It has been found to induce DNA damage, activate caspase-3, and downregulate various anti-apoptotic proteins in cancer cells. The compound has also been found to inhibit the growth of bacteria and fungi, and to inhibit enzyme activity in vitro.

Advantages and Limitations for Lab Experiments

The compound has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various research fields. However, there are also limitations to its use. The compound is relatively unstable and can degrade over time, which can affect its potency. In addition, further research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 5-(5-amino-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. One direction is to further investigate its potential as a cancer therapy, including its efficacy in animal models and potential side effects. Another direction is to explore its potential as an antimicrobial agent, including its activity against multidrug-resistant bacteria. Additionally, further research is needed to fully understand its mechanism of action and potential applications in enzyme inhibition.

Synthesis Methods

The synthesis of 5-(5-amino-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of 3,4-diphenylthieno[2,3-c]pyridazine-6-amine with 4-methyl-3-thiosemicarbazide in the presence of a catalyst. The resulting product is a yellow solid that can be purified through recrystallization.

Scientific Research Applications

The compound has shown potential in various research fields, including cancer therapy, antimicrobial activity, and enzyme inhibition. Studies have shown that the compound exhibits cytotoxic activity against cancer cells, making it a promising candidate for cancer therapy. It has also been found to have antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity. Furthermore, the compound has shown inhibitory activity against various enzymes, including urease, tyrosinase, and acetylcholinesterase.

properties

Molecular Formula

C21H16N6S2

Molecular Weight

416.5 g/mol

IUPAC Name

3-(5-amino-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)-4-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H16N6S2/c1-27-19(24-26-21(27)28)18-16(22)15-14(12-8-4-2-5-9-12)17(23-25-20(15)29-18)13-10-6-3-7-11-13/h2-11H,22H2,1H3,(H,26,28)

InChI Key

XOLJWYGJTOOASF-UHFFFAOYSA-N

SMILES

CN1C(=NNC1=S)C2=C(C3=C(C(=NN=C3S2)C4=CC=CC=C4)C5=CC=CC=C5)N

Canonical SMILES

CN1C(=NNC1=S)C2=C(C3=C(C(=NN=C3S2)C4=CC=CC=C4)C5=CC=CC=C5)N

Origin of Product

United States

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